2-Methyl-5-pentylpyridine is a nitrogen-containing heterocyclic compound classified as a pyridine derivative. Its chemical structure features a five-membered aromatic ring with a nitrogen atom and various alkyl substituents, specifically a methyl group at the second position and a pentyl group at the fifth position. This compound is notable for its distinct tobacco-like odor, which has led to its applications in flavoring and fragrance industries, as well as in scientific research for its potential biological activities.
2-Methyl-5-pentylpyridine can be identified by its IUPAC name and has the CAS number 39161-35-8. It is classified under the category of alkyl pyridines, which are known for their diverse chemical properties and applications in organic synthesis. The compound can be synthesized through various organic chemistry methods, making it an important intermediate for further chemical transformations.
The synthesis of 2-Methyl-5-pentylpyridine can be achieved through several methods:
The molecular formula of 2-Methyl-5-pentylpyridine is . The structure consists of a pyridine ring with two substituents:
The InChI representation is InChI=1S/C11H17N/c1-3-4-5-6-11-8-7-10(2)12-9-11/h7-9H,3-6H2,1-2H3
, and its InChI Key is BENBFJNTAAQSOG-UHFFFAOYSA-N
, which provides unique identifiers for database searches.
2-Methyl-5-pentylpyridine can undergo various chemical reactions:
These reactions are significant for producing derivatives that may possess enhanced biological or chemical properties.
The mechanism of action for 2-Methyl-5-pentylpyridine involves its interaction with specific molecular targets within biological systems. It acts as a ligand for certain receptors, potentially modulating enzyme activities and influencing various biological pathways. While research is ongoing to elucidate these interactions fully, preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties .
These properties make it suitable for applications in flavoring agents and other industrial chemicals.
2-Methyl-5-pentylpyridine has several notable applications:
CAS No.: 89139-42-4
CAS No.: 92292-84-7
CAS No.: 5755-27-1
CAS No.: 23374-70-1
CAS No.: 28345-81-5
CAS No.: 80251-29-2